Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester
Overview
Description
Preparation Methods
The synthesis of propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester typically involves the reaction of 2-bromo-3-hydroxypropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common reagents used in these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
Similar compounds to propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester include:
Methyl 3-(benzyloxy)-2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-2-iodopropanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 3-(benzyloxy)-2-bromopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Properties
IUPAC Name |
methyl 2-bromo-3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451844 | |
Record name | Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113933-16-7 | |
Record name | Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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